tert-Butyl 3-aminopropanoate hydrochloride, with the chemical formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol, is a derivative of 3-aminopropanoic acid. It is characterized by a tert-butyl group attached to the nitrogen of the amine, enhancing its solubility and reactivity. This compound is often utilized in various chemical syntheses and biological applications due to its favorable properties, such as high solubility in water and moderate lipophilicity, which make it suitable for biological studies and pharmaceutical formulations .
There is no current information available on the specific mechanism of action of tert-butyl 3-aminopropanoate hydrochloride in biological systems.
These reactions are essential for its use in synthetic organic chemistry and medicinal chemistry .
The biological activity of tert-butyl 3-aminopropanoate hydrochloride has been noted in several studies. Its structural features suggest potential roles as:
The synthesis of tert-butyl 3-aminopropanoate hydrochloride typically involves:
This method is straightforward and allows for high yields of the desired product, making it suitable for both laboratory and industrial applications .
tert-Butyl 3-aminopropanoate hydrochloride has several applications:
Interaction studies involving tert-butyl 3-aminopropanoate hydrochloride have shown that:
Further research is needed to fully elucidate its interactions at a molecular level, particularly concerning its pharmacokinetics and pharmacodynamics .
Several compounds exhibit structural similarities to tert-butyl 3-aminopropanoate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 | 0.83 |
tert-Butyl 4-aminobutanoate hydrochloride | 58640-01-0 | 0.79 |
Methyl 3-aminopropanoate hydrochloride | 3196-73-4 | 0.77 |
Uniqueness: What sets tert-butyl 3-aminopropanoate hydrochloride apart is its specific tert-butyl group that enhances lipophilicity compared to ethyl or methyl derivatives. This property may contribute to better membrane permeability and bioavailability, making it particularly valuable in pharmaceutical applications .
Irritant